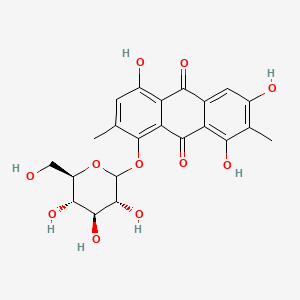

Nodososide

Description

Structure

3D Structure

Properties

CAS No. |

31843-68-2 |

|---|---|

Molecular Formula |

C22H22O11 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H22O11/c1-6-3-10(25)13-14(18(29)12-8(16(13)27)4-9(24)7(2)15(12)26)21(6)33-22-20(31)19(30)17(28)11(5-23)32-22/h3-4,11,17,19-20,22-26,28,30-31H,5H2,1-2H3/t11-,17-,19+,20-,22?/m1/s1 |

InChI Key |

SNLCLOKRJWQPAX-CEKMPUIXSA-N |

SMILES |

CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |

Isomeric SMILES |

CC1=CC(=C2C(=C1OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |

Canonical SMILES |

CC1=CC(=C2C(=C1OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C(=C(C=C4C2=O)O)C)O)O |

Synonyms |

1,3,5,-trihydroxy-2,7-dimethylanthraquinone-8- O-alpha-D-glucopyranoside nodososide |

Origin of Product |

United States |

Source and Isolation of Nodososide

Advanced Chromatographic Purification Strategies

Medium Pressure Liquid Chromatography (MPLC) Applications

Medium Pressure Liquid Chromatography (MPLC) is a chromatographic technique utilized in the isolation and purification of natural products. researchgate.netresearchgate.netnih.gov MPLC is often employed as an intermediate step in the purification process, typically following initial extraction and fractionation, and preceding high-resolution techniques like HPLC. nih.gov It allows for the separation of compounds on a larger scale compared to analytical HPLC, making it suitable for obtaining tens of milligrams of pure natural products from complex crude extracts. nih.gov

In the isolation of nodososide from the starfish Protoreaster nodosus, MPLC was carried out on a Biotage - Isolera One system. researchgate.netvjs.ac.vn This suggests its application in separating this compound from other compounds present in the starfish extract. MPLC can utilize different stationary phases, including silica (B1680970) gel and reversed-phase materials. researchgate.netvjs.ac.vnresearchgate.net An efficient method has been developed for reversed-phase gradient transfer from HPLC to MPLC for the isolation of pure natural products, which helps predict retention behavior and resolution at the analytical scale before MPLC is performed. nih.gov

Silica Gel and Reversed-Phase Column Chromatography (CC)

Column Chromatography (CC), using stationary phases such as silica gel and reversed-phase materials, is a fundamental technique in the isolation and purification of natural products, including this compound. researchgate.netvjs.ac.vnresearchgate.netsaludcastillayleon.esresearchgate.netresearchgate.net Silica gel chromatography is a type of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is typically a less polar organic solvent or mixture of solvents. researchgate.netglobalresearchonline.netshodexhplc.com Compounds separate based on their differing interactions with the polar stationary phase and the mobile phase. researchgate.netglobalresearchonline.net

In the isolation of this compound from Protoreaster nodosus, silica gel CC was used in several steps. researchgate.netvjs.ac.vn Following initial extraction and partitioning, a water residue was separated by silica gel CC, eluting with a gradient of CH2Cl2-MeOH. researchgate.netvjs.ac.vn Further purification of fractions was also performed using silica gel CC with different solvent systems. researchgate.netvjs.ac.vn

Reversed-phase column chromatography, in contrast, utilizes a non-polar stationary phase, commonly silica particles modified with hydrophobic alkyl chains (e.g., C18, C8), and a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. shodexhplc.comchromtech.comcd-bioparticles.com Separation in reversed-phase chromatography is based on the differential hydrophobicity of the compounds. shodexhplc.comchromtech.comnih.gov More polar compounds elute earlier, while less polar compounds are retained longer. nih.gov

Reversed-phase CC, specifically using YMC RP-18 resins, was also employed in the isolation of this compound from Protoreaster nodosus. researchgate.netvjs.ac.vn Fractions obtained from silica gel CC were subjected to reversed-phase CC using a mobile phase of MeOH-H2O to further purify this compound. researchgate.netvjs.ac.vn This indicates the use of both normal-phase (silica gel) and reversed-phase chromatography in a sequential manner to achieve the desired purity.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products, providing high resolution separation. researchgate.netshodexhplc.comnih.govresearchgate.netidtdna.com HPLC can be performed in various modes, including reversed-phase HPLC (RP-HPLC), which is particularly common. shodexhplc.comchromtech.comnih.govidtdna.com RP-HPLC separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. shodexhplc.comchromtech.comnih.gov

Structural Elucidation and Characterization of Nodososide

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods play a pivotal role in the unambiguous determination of the structure of organic compounds like Nodososide. By analyzing how the molecule interacts with electromagnetic radiation or is fragmented, chemists can piece together its structural features huji.ac.ilbruker.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the environment and connectivity of atomic nuclei within a molecule huji.ac.ilresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in structural elucidation emerypharma.comresearchgate.net.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental in determining the types of atoms present, their chemical environment, and their direct neighbors huji.ac.ilcdnsciencepub.com.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), their multiplicity (due to coupling with neighboring protons), and their integration (relative number of protons giving rise to a signal) emerypharma.comlibretexts.orghuji.ac.il. This data is essential for identifying different proton environments within the this compound molecule, such as aromatic protons, methyl protons, and protons on the sugar moiety and the aglycone core.

¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, with chemical shifts that are highly sensitive to the carbon's hybridization state and the nature of attached functional groups cdnsciencepub.comlibretexts.org. Different techniques within ¹³C NMR, such as Distortionless Enhancement by Polarization Transfer (DEPT), can help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms emerypharma.com. This information is crucial for mapping the carbon skeleton of this compound and its constituent parts.

While ¹H and ¹³C NMR have been utilized in the structural studies of this compound and its aglycone vjs.ac.vnnih.gov, detailed, assigned spectroscopic data (specific chemical shifts, coupling constants) for the anthraquinone (B42736) glycoside this compound (C₂₂H₂₂O₁₁, PubChem CID 3084554) were not available in the consulted sources.

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR techniques provide correlation maps that show interactions between nuclei, offering deeper insights into molecular connectivity and spatial arrangement emerypharma.comnih.govhmdb.ca. These experiments are invaluable for confirming assignments made from 1D NMR and establishing connectivities that are not apparent in 1D spectra researchgate.net.

Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds emerypharma.comnih.govresearchgate.net. This helps in establishing spin systems within the molecule, such as identifying adjacent methylene or methine groups on the aglycone or within the sugar residue.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations) nih.govhmdb.caresearchgate.net. This experiment is fundamental for assigning carbon signals based on known proton assignments and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbon atoms that are separated by two to four bonds nih.govhmdb.caresearchgate.net. These long-range correlations are critical for connecting different parts of the molecule, such as linking the sugar moiety to the aglycone or establishing the positions of substituents on the aromatic rings of the anthraquinone.

Rotating frame Overhauser Enhancement Spectroscopy (ROESY): ROESY reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them huji.ac.ilemerypharma.comnih.govacdlabs.com. This through-space information is particularly useful for determining the relative stereochemistry and conformation of the molecule, such as confirming the α-linkage of the glucose to the aglycone in this compound.

While 2D NMR techniques, including COSY, HSQC, HMBC, and ROESY, are powerful tools for structural elucidation and have been applied in studies of related compounds or for confirming aspects of this compound's structure vjs.ac.vnnih.govresearchgate.netresearchgate.netird.fr, detailed correlation data specifically for the anthraquinone glycoside this compound (C₂₂H₂₂O₁₁, PubChem CID 3084554) were not found in the consulted sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and can also reveal structural details through fragmentation patterns bruker.comnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like glycosides acdlabs.comnih.govnih.govnih.govresearchgate.net. ESI typically produces protonated or cationized molecular ions, providing accurate information about the molecular weight acdlabs.com. The ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the molecular weight of the intact glycoside, often as an adduct with a common cation like sodium ([M+Na]⁺) vjs.ac.vn.

While ESI-MS has been used in the analysis of this compound, the specific m/z value corresponding to the anthraquinone glycoside (C₂₂H₂₂O₁₁) and detailed fragmentation data were not explicitly provided in the consulted sources. Note that one source reported ESI-MS data (m/z 769 [M+Na]⁺) for a different compound also referred to as this compound, isolated from starfish, which has a different molecular formula (C₃₈H₆₆O₁₄) vjs.ac.vn.

High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR ESI QTOF MS)

High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR ESI QTOF MS) offers high mass accuracy, allowing for the determination of the elemental composition of ions bruker.comnih.govmdpi.comagsanalitica.comfrontiersin.org. QTOF instruments can also perform tandem MS (MS/MS) experiments, where selected ions are fragmented, and the resulting fragment ions are analyzed nih.govagsanalitica.comresearchgate.net. The fragmentation pattern provides valuable structural information, helping to confirm the presence of specific substructures, such as the aglycone and sugar moieties in this compound, and their points of attachment.

While HR ESI QTOF MS is a powerful tool for the structural characterization of natural products nih.govmdpi.comfrontiersin.org, detailed HR ESI QTOF MS data, including exact mass measurements and fragmentation patterns for the anthraquinone glycoside this compound (C₂₂H₂₂O₁₁, PubChem CID 3084554), were not available in the consulted sources.

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a technique used to characterize chiral molecules by measuring the differential absorption of left-handed and right-handed circularly polarized light. daveadamslab.comichorlifesciences.com It is a valuable tool for determining the stereochemistry of chiral compounds. chiralabsxl.com For molecules containing chromophores, CD can provide information about their three-dimensional structure and conformation. daveadamslab.comichorlifesciences.comchiralabsxl.com

Chemoenzymatic and Chemical Degradation Studies for Structural Confirmation

Degradation studies, both chemical and enzymatic, are often employed to confirm the structure of complex natural products by breaking them down into smaller, identifiable fragments. creative-proteomics.comresearchgate.net Chemical degradation methods typically involve using reagents to cleave specific bonds, and the resulting products are then analyzed. creative-proteomics.comresearchgate.net Enzymatic degradation utilizes specific enzymes, such as glycosidases, that selectively hydrolyze glycosidic linkages. creative-proteomics.com

Analyzing the structure of the degradation products can provide crucial information about the connectivity of the original molecule and confirm proposed structural assignments. creative-proteomics.comnih.gov For glycosides, degradation studies can help identify the aglycone (non-sugar part) and the glycone (sugar part), as well as the position and type of glycosidic linkage. creative-proteomics.com While the search results generally discuss chemical and enzymatic degradation as methods for structural confirmation and glycosidic linkage analysis, specific details about chemoenzymatic or chemical degradation studies performed on this compound were not found in the provided snippets. creative-proteomics.comresearchgate.netnih.govmdpi.com

Stereochemical Analysis and Glycosidic Linkage Determination

Stereochemical analysis and the determination of glycosidic linkages are critical aspects of characterizing glycosides. creative-proteomics.comnih.gov The stereochemistry at the anomeric carbon of the sugar moiety (alpha or beta) and the specific hydroxyl group on the aglycone to which the sugar is attached define the glycosidic linkage. creative-proteomics.comnih.gov

NMR spectroscopy, particularly the analysis of coupling constants and NOESY correlations, is a key technique for determining the stereochemistry of glycosidic bonds and the conformation around these linkages. creative-biostructure.comnih.gov Chemical methods, such as partial acid hydrolysis followed by analysis of the resulting oligosaccharides, can also help determine the positions of glycosidic linkages. creative-proteomics.com Enzymatic methods using glycosidases with known specificities are also valuable for this purpose. creative-proteomics.com

PubChem lists this compound as 1,3,5,-Trihydroxy-2,7-dimethylanthraquinone-8-O-alpha-D-glucopyranoside nih.gov, which indicates an alpha-glycosidic linkage between the glucose unit and the hydroxyl group at the C-8 position of the anthraquinone aglycone. The (3R,4S,5S,6R) configuration for the glucopyranosyl moiety is also provided in the IUPAC name. nih.gov This information, likely derived from spectroscopic and potentially degradation studies, confirms the stereochemistry of the sugar and the nature of the glycosidic linkage.

Biosynthesis and Metabolic Pathways of Nodososide

Precursor Identification and Elucidation of Initial Biosynthetic Steps

The aglycone of nodososide is a polyhydroxysteroid. researchgate.netresearchgate.net Steroidal saponins (B1172615) are primarily categorized based on the steroid or triterpenoid (B12794562) scaffold of the sapogenin, which is formed through the enzymatic cyclization of lipids. d-nb.inforesearchgate.net This suggests that the initial steps in this compound biosynthesis likely involve the synthesis of a sterol precursor. While specific precursors for this compound biosynthesis are not explicitly detailed in the search results, related studies on marine animal saponins indicate that steroidal non-glycosylated structures are often isolated alongside complete saponins, suggesting they can be co-occurring biosynthetic precursors or hydrolysis products. d-nb.inforesearchgate.net The aglycone of this compound has been identified as a 3β,5α,6β,8β,15α,24ξ-hexahydroxysteroidal moiety. researchgate.net This highly oxygenated structure implies a series of hydroxylation reactions occurring on a core sterol scaffold.

Enzymatic Transformations and Glycosylation Mechanisms

The formation of the complete this compound molecule involves enzymatic transformations of the steroidal aglycone and the subsequent attachment of sugar units. Glycosylation, the covalent attachment of carbohydrates to macromolecules, is a fundamental process in the biosynthesis of glycosides like this compound. youtube.comnih.gov This process is regulated by enzymes, specifically glycosyltransferases, which initiate or elongate glycan chains. nih.gov

In this compound, a sugar moiety, specifically a 2-O-methyl-β-D-xylopyranosyl-(1 → 2)-α-L-arabinofuranosyl disaccharide, is glycosidically attached at the C-24 position of the aglycone. researchgate.netird.fr The formation of glycosidic bonds is catalyzed by glycosyltransferases. While the specific glycosyltransferases involved in this compound biosynthesis have not been identified in the provided results, the general mechanism of glycosylation involves the transfer of a sugar moiety from an activated donor (such as a nucleotide sugar) to an acceptor molecule (the aglycone or a growing sugar chain), facilitated by these enzymes. nih.gov The presence of a 2-O-methylated xylose residue in the sugar chain of this compound suggests the involvement of specific methyltransferase enzymes in modifying the sugar moiety during or after its attachment.

Comparative Biosynthetic Pathways in Echinoderms

Echinoderms, including starfish, are known producers of saponins with diverse structures. d-nb.info Different classes of echinoderms have evolved independent biosynthetic pathways, resulting in distinct saponin (B1150181) structures. d-nb.info The structural diversity of saponins in echinoderms is primarily based on the steroid or triterpenoid scaffold of the sapogenin. d-nb.inforesearchgate.net While this compound is a steroidal glycoside found in starfish (Asteroidea) ird.frd-nb.info, other echinoderms like sea cucumbers (Holothuroidea) primarily produce triterpene glycosides. d-nb.infonih.gov This highlights the divergence in biosynthetic routes for saponin production within the phylum Echinodermata, with different enzymatic machinery and substrate specificities leading to the synthesis of either steroidal or triterpenoid aglycones and varied glycosylation patterns. Comparative studies of saponin profiles across different echinoderm species can provide insights into the evolutionary history and diversification of these biosynthetic pathways.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites, including saponins, is genetically encoded. Enzymes involved in these pathways, such as those responsible for sterol synthesis, hydroxylation, and glycosylation, are expressed based on the genetic information of the organism. wikipedia.orgnih.gov Understanding the genetic and molecular basis of this compound biosynthesis would involve identifying the genes encoding the enzymes in its pathway. This could involve genomic studies to locate gene clusters potentially involved in saponin biosynthesis, followed by functional characterization of the encoded proteins. While the specific genes for this compound biosynthesis in Protoreaster nodosus or other producing organisms are not detailed in the search results, research into the genetic basis of other secondary metabolite biosynthesis in marine organisms and echinoderms is ongoing. nih.govnih.gov Advances in genomics and molecular biology tools, such as CRISPR/Cas9, are facilitating the study of gene function in echinoderms, which could be applied to elucidate the genetic control of this compound production. nih.gov The molecular basis of these pathways lies in the coordinated action of multiple enzymes, each catalyzing a specific step, regulated at the genetic level. wikipedia.orgwikipedia.org

Preclinical Biological Activity Investigations of Nodososide

In Vitro Cytotoxic and Antiproliferative Potencies against Cancer Cell Lines

Investigations have assessed the ability of nodososide to induce toxicity and inhibit the growth of various cancer cell lines. scribd.commdpi.comjapsonline.comphytopharmajournal.comiapchem.org

Assessment in Diverse Malignant Cell Models

This compound has been evaluated for its cytotoxic and anti-cancer effects against a range of human cancer cell lines. scribd.commdpi.comjapsonline.comphytopharmajournal.comiapchem.org The cytotoxic potential of compounds is commonly assessed in diverse malignant cell models as a crucial step in anticancer drug development. japsonline.comphytopharmajournal.com

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental tools used to measure the number of living cells in a population and assess cell division, respectively. nih.govsigmaaldrich.combiotium.compromega.combioradiations.com These assays are widely employed to evaluate the cytotoxic and antiproliferative effects of compounds like this compound. nih.govsigmaaldrich.compromega.com Common methods include colorimetric assays such as MTT, XTT, and WST-1, which measure metabolic activity, as well as assays that assess membrane integrity or ATP levels. nih.govsigmaaldrich.combiotium.compromega.com While specific detailed research findings for this compound across a wide range of cell lines and corresponding IC50 values were not extensively detailed in the provided search results, the general approach involves exposing cancer cells to varying concentrations of the compound and measuring the resulting impact on cell health and growth compared to untreated control cells. mdpi.comphytopharmajournal.com A reduction in cell viability or proliferation in a dose-dependent manner indicates cytotoxic or antiproliferative activity. phytopharmajournal.com

Immunomodulatory and Anti-inflammatory Effects in Cellular Models

This compound has also been investigated for its effects on the immune system and inflammatory responses at the cellular level. saludcastillayleon.eslibretexts.orgnih.gov

Inhibition of Pro-inflammatory Cytokine Production

Studies have indicated that this compound may possess the ability to inhibit the production of pro-inflammatory cytokines in cellular models. saludcastillayleon.eslibretexts.orgmdpi.comthermofisher.comnih.govresearchgate.net Pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, play a critical role in initiating and regulating inflammatory responses. mdpi.comthermofisher.commdpi.com Excessive or chronic production of these cytokines is associated with various inflammatory diseases. thermofisher.commdpi.com The inhibition of these mediators is a key target for anti-inflammatory therapies. nih.govnih.govmdpi.comnih.gov

Other Reported Biological Activities in Relation to Related Saponins (B1172615)

Saponins, as a class of natural products to which this compound belongs, exhibit a wide array of biological activities. nih.govresearchgate.netmdpi.comnovapublishers.com These activities are often attributed to their unique chemical structures and their ability to interact with cell membranes. nih.govresearchgate.netwikipedia.orgmdpi.com Beyond cytotoxicity and immunomodulation, related saponins have been reported to possess antimicrobial, antifungal, antiviral, and anti-parasitic properties. nih.govresearchgate.netmdpi.com They have also been investigated for effects on cholesterol metabolism and as adjuvants in vaccines. researchgate.netwikipedia.org While these activities are associated with the broader class of saponins, specific detailed information linking this compound directly to all of these activities was not found in the provided search results. However, the shared structural characteristics with other saponins suggest the potential for a range of biological effects that warrant further investigation. nih.govresearchgate.netmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3084554 |

Data Tables

Based on the provided search results, detailed quantitative data (e.g., IC50 values for cytotoxicity across multiple cell lines, specific cytokine levels) for this compound was not available to construct interactive data tables as initially planned. The search results provided a general overview of the types of activities investigated for this compound and related saponins but lacked the specific numerical data points needed for comprehensive tables.

However, a conceptual table illustrating the types of preclinical activities investigated for this compound, based on the article's content, can be presented:

| Preclinical Activity Area | Specific Investigations Mentioned in Search Results |

| Cytotoxic and Antiproliferative | Assessment in diverse malignant cell models, Cell viability and proliferation assays |

| Immunomodulatory and Anti-inflammatory | Inhibition of pro-inflammatory cytokine production |

| Other Biological Activities | (Inferred from related saponins) Antimicrobial, Antifungal, Antiviral, Anti-parasitic, Effects on cholesterol metabolism, Vaccine adjuvants |

Please note that this table reflects the areas of investigation mentioned in the search results regarding this compound and related saponins, rather than presenting specific quantitative data points for this compound itself, as that level of detail was not consistently present across the search results.

Molecular Mechanisms of Nodososide Action

Cellular Target Identification and Pathway Modulation Studies

Research has aimed to identify the specific cellular components and biochemical pathways that are affected by nodososide. These studies often involve examining the compound's impact on cellular processes critical for disease progression, such as cell proliferation and survival.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a fundamental biological process essential for development and tissue homeostasis khanacademy.org. Dysregulation of apoptosis is a hallmark of cancer, allowing cancer cells to evade death and proliferate uncontrollably scribd.comwehi.edu.au. Several marine-derived compounds, including certain steroidal glycosides, have been investigated for their ability to induce apoptosis in cancer cells mdpi.com. While some studies on starfish extracts and other related compounds have demonstrated pro-apoptotic effects on various cancer cell lines, specific detailed research findings on the direct induction of apoptosis by this compound itself in cancer cells are less extensively documented in the provided search results. However, the broader context of research on starfish saponins (B1172615) and steroidal glycosides highlights the induction of apoptosis as a key mechanism of their anti-tumor action mdpi.com. For instance, other compounds from starfish have shown the ability to induce apoptosis mediated by mitochondrial membrane and p38 pathways or through the activation of the mitochondrial apoptotic pathway characterized by the upregulation of cytochrome-c and caspase-3 expression mdpi.com.

Inhibition of Signaling Cascades

Signaling cascades are intricate networks of molecular interactions that govern cellular activities. The aberrant activation of certain signaling pathways is frequently observed in diseases like cancer and inflammatory conditions. Research suggests that this compound may exert some of its effects through the modulation of these pathways. This compound has been reported to exhibit moderate inhibitory effects on the production of IL-12 p40 and IL-6 researchgate.netdokumen.pubresearchgate.net. These interleukins are pro-inflammatory cytokines involved in immune responses and inflammation, suggesting a potential role for this compound in modulating inflammatory signaling cascades. researchgate.netresearchgate.net. The inhibition of signaling pathways, such as NF-κB and MAPK pathways, has been observed for other related compounds from marine sources, contributing to their anti-inflammatory and anti-cancer activities mdpi.comnih.gov.

Interaction with Cellular Components

The interaction of a compound with cellular components, such as proteins, lipids, or organelles, is fundamental to its mechanism of action nih.govnih.gov. While the provided search results indicate that this compound is a steroidal glycoside found in starfish vliz.beresearchgate.net, detailed information specifically on how this compound interacts with particular cellular components is not explicitly available in the snippets. General mechanisms for other compounds include interactions with plasma membrane, mitochondria, lysosomes, nucleus, and intracellular proteins nih.gov.

Receptor-Ligand Binding Investigations

Receptor-ligand binding studies are crucial for identifying specific molecular targets where a compound directly binds to initiate a cellular response. For triterpene glycosides, a class of compounds related to steroidal glycosides, a receptor-like protein called RAMP-like triterpene glycoside receptor (RL-TGR) has been identified in zebrafish, and studies are underway to determine the response of RL-TGR to this compound gatech.edu. This suggests that research is exploring the possibility of this compound acting via specific receptor binding, although the exact nature and implications of such interactions require further investigation gatech.edu. Other receptor types, such as pattern recognition receptors like NOD-like receptors (NLRs), are known to sense various molecular patterns and trigger signaling pathways, but a direct interaction or binding of this compound to these receptors is not detailed in the provided information nih.govfrontiersin.orgnih.gov.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Nodososide and Its Analogs

Identification of Key Structural Features for Biological Activity

Nodososide is a complex natural product with a defined stereochemistry that is crucial to its biological function. Its structure has been identified as (24S)-24-O-{[2-O-methyl-β-D-xylopyranosyl-(1→2)]-α-L-arabinofuranosyl}-5α-cholestane-3β,5,6β,8,15α,24-hexol. ird.fr The key structural features essential for its observed biological activities, such as its moderate anti-inflammatory effects, can be broken down into two primary domains: the polyhydroxylated steroidal aglycone and the unique disaccharide chain. researchgate.netoapen.org

The aglycone is a cholestane-type steroid characterized by numerous hydroxyl groups at specific positions (3β, 5α, 6β, 8, 15α, and 24). This extensive hydroxylation pattern is a significant feature of many bioactive steroids isolated from starfishes. researchgate.net The stereochemistry, particularly the (24S) configuration where the sugar moiety attaches, is a critical determinant of its interaction with biological targets. ird.fr

Evaluation of Aglycone Moiety Contributions to Activity

The steroidal aglycone of this compound is a polyhydroxylated steroid that, even in the absence of its sugar component, can exhibit significant biological activity. Research on polyhydroxylated sterols isolated from Protoreaster nodosus has demonstrated their potent anti-inflammatory properties. researchgate.net

For instance, studies have shown that certain polyhydroxylated steroids, which can be considered aglycones of this compound and related compounds, are powerful inhibitors of interleukin (IL)-12 and IL-6 production. researchgate.net A comparative analysis reveals that some of these aglycones display even greater inhibitory potency than this compound itself. For example, (25S) 5α-cholestane-3β,6α,8β,15α,16β,26-hexol and (25S) 5α-cholestane-3β,6α,7α,8β,15α,16β,26-heptol showed potent inhibition of IL-12 p40 production, whereas this compound only exhibited moderate effects. researchgate.net

This suggests that the core steroid structure is the primary contributor to the anti-inflammatory action, likely through interaction with specific cellular targets involved in inflammatory pathways. The glycosylation at C-24 in this compound appears to modulate this intrinsic activity, rather than being an absolute requirement for it. The addition of the sugar chain may alter the compound's interaction with the target, or affect its bioavailability, leading to the observed moderate activity level compared to some of its parent aglycones. researchgate.net

Table 1: Comparative Anti-inflammatory Activity of this compound and Related Aglycones

| Compound | Biological Activity (Inhibition of Cytokine Production) | Reference |

|---|---|---|

| This compound | Moderate inhibitory effects on IL-12 p40 and IL-6 production. | researchgate.net |

| (25S) 5α-cholestane-3β,6α,8β,15α,16β,26-hexol | Potent inhibitor of IL-12 p40 production (IC50 = 0.01 ± 0.00 μM). | researchgate.net |

| (25S) 5α-cholestane-3β,6α,7α,8β,15α,16β,26-heptol | Potent inhibitor of IL-12 p40 production (IC50 = 1.02 ± 0.01 μM). | researchgate.net |

| (25S) 5α-cholestane-3β,4β,6α,7α,8β,15α,16β,26-octol | Potent inhibitor of IL-12 p40 and IL-6 production (IC50s = 3.11 ± 0.08 and 1.35 ± 0.03 μM). | researchgate.net |

Role of Sugar Moieties and Glycosidic Linkages in Modulating Activity

The sugar moiety is a critical component of glycosides that significantly influences their biological profiles. wisdomlib.org In this compound, the disaccharide chain attached at C-24 plays a vital role in modulating the intrinsic activity of the aglycone. benchchem.comwisdomlib.org This modulation can occur through several mechanisms, including altering solubility, influencing transport across cell membranes, and providing additional binding interactions with the biological target. nih.gov

The sugar components of this compound are a methylated xylose and an arabinose. ird.fr The presence of a methyl group (2-O-methyl) on the xylose residue is a specific structural feature. The nature of the glycosidic linkage—the bond connecting the monosaccharides and linking the sugar chain to the aglycone—is also crucial. nih.govpearson.com The specific α and β configurations of these linkages determine the three-dimensional shape of the carbohydrate portion, which in turn affects how it interacts with enzymes and receptors. pearson.comkhanacademy.org

Comparative Analysis with Structurally Related Steroidal Glycosides

This compound is often isolated alongside a variety of other steroidal glycosides, providing a natural library for comparative SAR analysis. tandfonline.comird.fr These related compounds typically share the same polyhydroxylated steroid core but differ in the number and type of sugar units or the degree and position of hydroxylation or sulfation on the aglycone. ird.frresearchgate.netcapes.gov.br

For example, starfish like Pentaceraster gracilis produce other glycosides such as maculatoside, which has a different aglycone and exhibited significant cytotoxic effects, an activity not prominently reported for this compound. tandfonline.com From Poraster superbus, this compound co-occurs with other xylosides that differ in the hydroxylation pattern of the steroidal nucleus. ird.fr These variations highlight the chemical diversity that can be generated from a common steroidal backbone. researchgate.net

This comparative analysis demonstrates that subtle changes in the structure, such as the addition or removal of a hydroxyl group on the aglycone or a change in the sugar chain, can lead to significant differences in biological activity. While this compound shows moderate anti-inflammatory action, other related glycosides or their aglycones can possess potent cytotoxic or differing anti-inflammatory profiles. tandfonline.comresearchgate.net This underscores the principle that both the aglycone and the glycosidic portion are integral to the specific biological function of each unique steroidal glycoside.

Table 2: Structural Comparison of this compound and Related Compounds

| Compound Name | Source Organism | Aglycone Structure | Sugar Moiety | Biological Activity Note | Reference |

|---|---|---|---|---|---|

| This compound | Protoreaster nodosus | (24S)-5α-cholestane-3β,5,6β,8,15α,24-hexol | 2-O-methyl-β-D-xylopyranosyl-(1→2)-α-L-arabinofuranosyl | Moderate anti-inflammatory | researchgate.netird.fr |

| Maculatoside | Pentaceraster gracilis | (25S)-5α-cholestane-3β,4β,6α,7α,8β,15α,16β,26-octol | Not specified | Significant cytotoxicity | tandfonline.com |

| Coscinasteroside E | Coscinasterias tenuispina | Δ9(11) steroidal nucleus | Xylose | Non-sulphated xyloside | capes.gov.br |

| Scoparioside D | Astropecten scoparius | (24R)-5α-cholest-22E-ene-3β,6α,8,15-tetraol | β-xylopyranosyl | 15-sulfated | researchgate.net |

Synthetic Strategies and Derivatization of Nodososide

Total Synthesis Approaches to Nodososide and its Stereoisomers

The total synthesis of this compound has not yet been reported in the scientific literature. However, the total synthesis of other structurally related marine steroidal glycosides, such as asterosaponins, provides a roadmap for the potential synthetic strategies that could be employed for this compound. These syntheses are characterized by their length and complexity, often requiring a large number of steps to achieve the final target molecule.

A key challenge in the total synthesis of steroidal glycosides is the stereocontrolled construction of the polyhydroxylated steroid aglycone and the subsequent glycosylation with the oligosaccharide chain. The synthesis of the pentasaccharide moiety of Thornasteroside A, another asterosaponin, highlights the intricacy of carbohydrate chemistry involved. chemistryviews.org Researchers utilized a [3+1+1] strategy to assemble the complex oligosaccharide, demonstrating the need for sophisticated protecting group strategies and stereoselective glycosylation methods. chemistryviews.org

Furthermore, the synthesis of astrosterioside A, an anti-inflammatory asterosaponin, was achieved in a convergent linear sequence of 24 steps, starting from adrenosterone. rsc.org This synthesis underscores the significant effort required to construct these complex natural products. The synthesis of various stereoisomers of other glycosides, such as KRN7000 and roseoside, has been crucial for understanding their structure-activity relationships. chemistryviews.orgresearchgate.net Similar strategies could be applied to synthesize stereoisomers of this compound to explore the biological importance of its specific stereochemistry. chemistryviews.orgresearchgate.net The synthesis of stereoisomer libraries, as demonstrated for murisolins, allows for a systematic exploration of the stereochemical space and its impact on biological activity.

The general approach to the total synthesis of a compound like this compound would likely involve:

Synthesis of the Aglycone: Stereoselective synthesis of the steroidal core with the correct pattern of hydroxyl groups and other functionalities.

Synthesis of the Oligosaccharide: Stepwise or block synthesis of the sugar chain, often requiring extensive use of protecting groups to control regioselectivity and stereoselectivity of the glycosidic linkages.

Glycosylation: Coupling of the fully assembled oligosaccharide with the steroidal aglycone. This is often a challenging step due to the steric hindrance around the glycosylation site on the steroid.

Deprotection: Removal of all protecting groups to yield the final natural product.

Semi-Synthesis of this compound Analogs and Derivatives

Semi-synthesis, which starts from a readily available natural product, offers a more practical approach to generate analogs and derivatives of complex molecules like this compound. capes.gov.br This strategy is particularly advantageous when the starting material is abundant and possesses a significant portion of the target molecule's structural complexity. capes.gov.brnih.gov For this compound, this would involve isolating the natural product or a closely related precursor and then chemically modifying it to introduce new functional groups or alter existing ones.

The goals of semi-synthesis are often to:

Improve the biological activity of the parent compound.

Enhance pharmacokinetic properties such as solubility and stability.

Probe the structure-activity relationship (SAR) by systematically modifying different parts of the molecule. nih.gov

While specific semi-synthetic studies on this compound are not prevalent in the literature, the principles can be illustrated by work on other natural products. For instance, semi-synthetic derivatives of betulin (B1666924) and 20-hydroxyecdysone (B1671079) have been prepared to enhance their anticancer and anti-cryptococcal activities, respectively. acs.orgnih.gov Similarly, modifications of paclitaxel (B517696) have led to more effective anticancer agents. researchgate.net

For this compound, potential semi-synthetic modifications could include:

Acylation or Alkylation: Modification of the hydroxyl groups on the steroid or sugar moieties to alter lipophilicity and cellular permeability.

Oxidation or Reduction: Conversion of hydroxyl groups to ketones or vice versa to probe the importance of hydrogen bonding interactions.

Modification of the Sugar Chain: Selective removal or addition of sugar units to understand the role of the oligosaccharide in biological activity.

The development of semi-synthetic analogs of saponins (B1172615) has been shown to produce compounds with enhanced immune-stimulating activity and reduced toxicity. nih.gov

Chemo-Enzymatic Synthesis for Glycosidic Modifications

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions, offering a powerful tool for the modification of glycosides like this compound. researchgate.netrsc.orgresearchgate.net Enzymes such as glycosyltransferases, glycosidases, and engineered glycosynthases can be used to selectively add, remove, or modify sugar residues under mild conditions, often without the need for complex protecting group manipulations. researchgate.netnih.gov

Recent advances in the enzymatic modification of steroid scaffolds have demonstrated the potential of this approach. researchgate.netrsc.org For example, enzymatic glycosylation has been used to synthesize various steroid glycosides, offering precise control over the stereochemistry of the glycosidic bond. researchgate.netresearchgate.net This is particularly relevant for this compound, where the nature and linkage of the sugar units are critical for its biological function.

Key chemo-enzymatic strategies applicable to this compound include:

Enzymatic Glycosylation: Using glycosyltransferases to attach new sugar units to the steroidal aglycone or to an existing sugar chain. This allows for the creation of novel glycosylation patterns.

Transglycosylation: Employing glycosidases or glycosynthases to transfer a pre-assembled oligosaccharide from a donor to the this compound core. This can be a highly efficient way to generate diverse analogs. uc.pt

The chemo-enzymatic synthesis of glycopeptides has shown that glycosylation can improve resistance to protease digestion, a property that could also be beneficial for this compound-based therapeutics. uc.pt

Design and Synthesis of this compound Mimics for Enhanced Bioactivity

The design and synthesis of mimics of natural products is a strategy employed to create simpler, more stable, or more potent analogs that retain the key pharmacophoric features of the parent compound. For this compound, this would involve identifying the essential structural elements responsible for its biological activity and then designing molecules that replicate these features.

The design of mimics often focuses on:

Simplifying the Structure: Creating molecules that are easier to synthesize than the natural product.

Improving Stability: Replacing labile functional groups, such as ester or glycosidic bonds, with more stable linkages.

Enhancing Bioactivity: Optimizing the interaction of the mimic with its biological target.

Examples from other complex natural products can inform potential strategies for this compound mimics. For instance, mimics of the cardiac glycoside digitoxin (B75463) have been synthesized by replacing the labile trisaccharide with stable ethylene (B1197577) glycol linkers. nih.gov This approach led to compounds with significant inhibitory activity against Na+, K+-ATPase and cytotoxic effects on cancer cells. nih.gov

For this compound, the design of mimics could involve:

Replacing the Oligosaccharide: The complex sugar chain could be replaced with a simpler, non-carbohydrate scaffold that mimics the spatial arrangement and hydrogen bonding properties of the original oligosaccharide.

Modifying the Steroidal Core: The steroid nucleus could be simplified or altered to improve its drug-like properties while maintaining the key interactions with its biological target.

Creating Hybrid Molecules: Combining the pharmacophoric elements of this compound with those of other bioactive molecules to create hybrid compounds with novel or enhanced activities.

The synthesis of such mimics would rely on modern synthetic organic chemistry techniques, potentially including combinatorial chemistry to rapidly generate a library of diverse compounds for biological screening.

Advanced Analytical Methodologies for Nodososide Research

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like plant extracts. These methods provide both separation of individual components and their structural identification in a single, integrated workflow.

A powerful and advanced hyphenated technique for the analysis of natural products is the online coupling of High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govuab.cat This combination allows for the direct and detailed characterization of compounds from crude extracts, saving significant time and resources compared to traditional isolation and identification methods.

The workflow of an HPLC-HRMS-SPE-NMR analysis typically involves the following steps:

Separation : The crude extract is injected into an HPLC system, where the individual components are separated based on their physicochemical properties. nih.gov

Detection and Identification : The separated components are then passed through a photodiode array (PDA) detector and an HRMS detector. The PDA detector provides UV-Vis spectra, while the HRMS detector provides accurate mass measurements, which can be used to determine the elemental composition of the compounds. nih.gov

Peak Trapping : Based on the real-time data from the PDA and HRMS detectors, specific peaks of interest can be automatically trapped on SPE cartridges. researchgate.net This step allows for the concentration of the target compounds and the removal of the HPLC mobile phase, which can interfere with subsequent NMR analysis. mdpi.com

NMR Analysis : The trapped compounds are then eluted from the SPE cartridges with a deuterated solvent and transferred to an NMR spectrometer for structural elucidation. mdpi.com The increased concentration of the analyte on the SPE cartridge allows for the acquisition of high-quality 1D and 2D NMR spectra, which are essential for determining the complete chemical structure of the compound. researchgate.net

The use of orthogonal separation methods, such as combining a C18 column with a pentafluorophenyl column, can further enhance the separation of complex mixtures and allow for the identification of a greater number of compounds. nih.gov This technique has been successfully used for the identification of a wide range of natural products, including coumarins, alkaloids, and other classes of compounds from various plant extracts. nih.govmdpi.com

Table 1: Key Features of the HPLC-HRMS-SPE-NMR Technique

| Feature | Description |

| Separation | High-Performance Liquid Chromatography (HPLC) |

| Detection | Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) |

| Peak Trapping | Solid-Phase Extraction (SPE) |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Advantages | Direct analysis of crude extracts, rapid identification of novel compounds, high sensitivity and resolution |

| Applications | Natural product discovery, metabolomics, impurity profiling |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and powerful technique for the profiling and elucidation of saponins (B1172615), including Nodososide, in plant extracts. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry to provide a comprehensive overview of the saponin (B1150181) content in a sample.

In a typical LC-MS analysis, the plant extract is first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). By analyzing the m/z values and the fragmentation patterns of the ions, it is possible to identify the different saponins present in the sample.

LC-MS has been successfully applied to the saponin profiling of various medicinal plants. For instance, a study on Asparagus racemosus led to the identification of 33 steroidal saponins and 16 triterpene saponins. nih.gov Similarly, LC-MS has been used to characterize the saponin profiles in soybean, revealing different saponin compositions in various mutant lines. researchgate.net

Table 2: Examples of Saponins Identified using LC-MS in Different Plants

| Plant Species | Type of Saponins Identified | Reference |

| Asparagus racemosus | 33 steroidal saponins, 16 triterpene saponins | nih.gov |

| Glycine max (Soybean) | Group A, Group B, and Group E saponins | researchgate.net |

Quantitative Analysis and Metabolomics Approaches

Beyond the identification and structural elucidation of this compound, it is also crucial to quantify its concentration in different samples and to understand its role within the broader metabolic network of an organism.

Quantitative analysis of saponins can be performed using various methods, including gravimetric and spectrophotometric techniques. chemsociety.org.ngresearchgate.net These methods are often used for the determination of the total saponin content in a plant extract. For more specific quantification of this compound, chromatographic methods such as HPLC with UV or MS detection are typically employed.

Metabolomics is the comprehensive study of all small molecules (metabolites) in a biological system and can provide a snapshot of the metabolic state of an organism. biocompare.comnih.gov Metabolomics approaches can be broadly categorized as either untargeted or targeted.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global view of the metabolome. This approach is useful for biomarker discovery and for generating new hypotheses about the biological effects of a compound like this compound. nih.gov

Targeted metabolomics focuses on the measurement of a specific set of known metabolites, often related to a particular metabolic pathway. mdpi.com This approach is used to test specific hypotheses and to quantify the changes in the concentrations of key metabolites in response to a stimulus.

Metabolomics studies in the context of this compound research could help to:

Elucidate the biosynthetic pathway of this compound in plants.

Identify biomarkers associated with the biological activities of this compound.

Understand the metabolic changes induced by this compound in biological systems.

The primary analytical platforms used in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.gov

High-Throughput Screening Methodologies for this compound and Analogs

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. bmglabtech.com HTS methodologies can be applied to screen for this compound analogs with improved or novel therapeutic properties.

The HTS process typically involves the following steps:

Assay Development : A robust and reliable biological assay is developed that can measure the desired activity of the compounds. This could be a biochemical assay that measures the inhibition of an enzyme or a cell-based assay that measures a specific cellular response. novapublishers.com

Library Screening : A large library of compounds, which could include synthetic analogs of this compound or natural product extracts, is screened using the developed assay. This process is highly automated, using robotics and liquid handling systems to test thousands of compounds per day. bmglabtech.com

Hit Identification and Confirmation : Compounds that show activity in the primary screen ("hits") are then subjected to further testing to confirm their activity and to determine their potency and selectivity. nih.gov

Lead Optimization : The most promising hits are then chemically modified to improve their properties, such as potency, selectivity, and pharmacokinetic profile.

Various types of HTS assays can be used for this compound research, including:

Reporter gene assays : These assays use a reporter gene, such as luciferase, to measure the activation or inhibition of a specific signaling pathway. nih.gov

Enzyme inhibition assays : These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Cell viability assays : These assays measure the effect of a compound on the growth and survival of cells.

Table 3: Overview of High-Throughput Screening (HTS)

| Aspect | Description |

| Goal | To rapidly screen large numbers of compounds for biological activity. bmglabtech.com |

| Key Components | Automation, robotics, microplate-based assays, sensitive detection methods. bmglabtech.com |

| Assay Types | Biochemical assays, cell-based assays, reporter gene assays. novapublishers.com |

| Outcome | Identification of "hits" and "leads" for further drug development. bmglabtech.com |

Future Directions and Research Perspectives

Exploration of Undiscovered Nodososide-Related Compounds

The discovery of this compound from the starfish Protoreaster nodosus has spurred the investigation into the chemical constituents of other echinoderms, revealing a rich diversity of structurally related polyhydroxylated steroidal glycosides. mdpi.comird.fr Starfish from the genus Henricia and Styracaster, for example, have been found to produce a wide array of these compounds, which often feature a common 3β,6α,8,15α,16β-pentahydroxycholestane core but differ in the hydroxylation patterns and the structure of their side chains. mdpi.comird.fr

Researchers continue to explore different starfish species, including those from deep-water environments, to isolate and identify new analogs. ird.fr The ongoing search is not merely for cataloging new structures, but for understanding the structure-activity relationships within this class of compounds. The isolation of numerous related polyhydroxysteroids and their glycosides suggests that a vast chemical diversity still remains undiscovered within marine echinoderms. researchgate.netd-nb.info Modern analytical techniques, such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), are crucial tools in this exploration, enabling the rapid screening of extracts and identification of novel molecules, even those present in minute quantities. d-nb.info This exploration is essential for finding new compounds with potentially enhanced or novel biological activities.

A selection of steroidal compounds related to this compound found in starfish is presented below.

| Compound Name | Source Organism | Key Structural Features |

| This compound | Protoreaster nodosus, Acanthaster planci, Linckia laevigata | Polyhydroxysterol aglycone with a disaccharide chain at C-24. ird.frresearchgate.net |

| Leviusculoside G | Henricia leviuscula | A glycosylated steroid with proapoptotic and anticarcinogenic properties. mdpi.com |

| (25S) 5α-cholestane-3β,4β,6α,7α,8β,15α,16β,26-octol | Protoreaster nodosus | A polyhydroxylated sterol with potent anti-inflammatory activity. researchgate.netbvsalud.org |

| Thornasteroside A | Acanthaster planci | A major asterosaponin with a fully characterized structure. ird.fr |

Deeper Elucidation of Biosynthetic Pathways and Engineering

The complex structure of this compound suggests an equally complex biosynthetic pathway. While the specific enzymatic steps for this compound synthesis are not fully elucidated, it is understood that the steroidal core originates from the isoprenoid pathway, which produces precursors like cholesterol. frontiersin.org The extensive hydroxylation and subsequent glycosylation are carried out by a suite of specialized enzymes, likely including cytochrome P450 monooxygenases and glycosyltransferases. The biosynthesis of such complex natural products is typically encoded by a cluster of genes within the organism's genome. dtu.dk

A key area of future research is the complete mapping of this biosynthetic pathway. frontiersin.orgdtu.dk This involves identifying and characterizing each enzyme responsible for the step-by-step modification of the steroid scaffold. Understanding the genetic basis and the function of these enzymes is paramount. dtu.dk

Once the pathway is understood, metabolic engineering and synthetic biology offer powerful tools to manipulate it. mdpi.com This can involve:

Heterologous Expression : Transferring the entire biosynthetic gene cluster into a more manageable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to enable production through fermentation. dtu.dkmdpi.com

Pathway Engineering : Modifying the biosynthetic pathway to improve yields or to create novel, "unnatural" this compound analogs. mdpi.comnih.gov This could be achieved by introducing enzymes from other organisms or by engineering the existing enzymes to alter their specificity, potentially leading to new compounds with different therapeutic properties. mdpi.com

Novel Pharmacological Targets and Therapeutic Applications (Preclinical)

Preclinical studies have begun to uncover the therapeutic potential of this compound and its related compounds, particularly in the context of inflammatory diseases and cancer. mdpi.commdpi.comresearchgate.net

This compound itself has demonstrated moderate inhibitory effects on the production of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and the p40 subunit of interleukin-12 (B1171171) (IL-12 p40), in lipopolysaccharide-stimulated dendritic cells. researchgate.netbvsalud.orgdokumen.pub This suggests a potential application in managing inflammatory conditions. Other polyhydroxysteroids isolated alongside this compound from P. nodosus have shown even more potent anti-inflammatory activity, indicating that this class of compounds represents a promising source for developing new anti-inflammatory agents. researchgate.netbvsalud.org

In the realm of oncology, while direct studies on this compound are limited, related steroidal glycosides from starfish have shown significant anti-cancer activity in preclinical models. mdpi.commdpi.com For instance, leviusculoside G, isolated from H. leviuscula, was found to induce apoptosis (programmed cell death) in leukemia cells and decrease the transformation of normal cells into cancerous ones. mdpi.com The proposed mechanism for this activity involves the activation of p53-dependent apoptosis and the inhibition of key signaling pathways like NF-κB and ERK, which are often dysregulated in cancer. mdpi.com These findings suggest that this compound and its structural relatives warrant further investigation as potential scaffolds for the development of new anti-cancer therapeutics.

| Compound | Biological Activity (Preclinical) | Mechanism of Action (Proposed) | Reference |

| This compound | Moderate inhibition of IL-12 p40 and IL-6 production. | Downregulation of pro-inflammatory cytokine expression. | researchgate.netbvsalud.orgdokumen.pub |

| Leviusculoside G | Induces apoptosis in leukemia cells; inhibits cell transformation. | Promotion of p53-dependent apoptosis; inhibition of AP-1, NF-κB, and ERK activities. | mdpi.com |

| Related Polyhydroxysteroids | Inhibition of colony formation in colorectal cancer cells. | Induction of cell cycle arrest and apoptosis. | mdpi.com |

Advancements in Sustainable Production and Synthetic Accessibility

A major hurdle for the clinical development of marine natural products like this compound is the "supply problem." Relying on collection from the wild is often unsustainable and can be destructive to marine ecosystems. Furthermore, the concentration of these compounds in the source organisms is typically very low. ird.fr Therefore, developing sustainable and scalable methods for production is a critical area of future research.

Two primary strategies are being pursued:

Chemical Synthesis : The total chemical synthesis of a complex molecule like this compound is a formidable challenge due to its dense stereochemistry and multiple functional groups. While likely a multi-step and low-yielding process, achieving a total synthesis would provide unambiguous structural proof and, more importantly, allow for the creation of simplified or modified analogs that may have improved properties and be easier to produce. cdnsciencepub.com Advances in synthetic organic chemistry could eventually make this a viable route.

Biotechnological Production : As mentioned previously, harnessing the power of biotechnology offers a promising and sustainable alternative. dtu.dkmdpi.com Once the biosynthetic genes for this compound are identified, they can be assembled and expressed in microbial hosts. researchgate.net This fermentation-based approach has the potential to produce large quantities of the compound without impacting natural starfish populations. Furthermore, it provides a platform for biosynthetic pathway engineering to enhance yields and generate novel derivatives. nih.gov This approach is increasingly seen as the most viable path towards the sustainable production of complex pharmaceutical compounds from natural sources. dtu.dk

Q & A

Q. How can computational models enhance the design of this compound derivatives with improved efficacy?

- Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins. Apply QSAR (quantitative structure-activity relationship) models to optimize pharmacophores. Validate predictions with synthetic analogs and in vitro testing .

Tables for Key Methodological Comparisons

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Isolation | Solvent extraction, CC | HPLC-MS-guided fractionation |

| Bioactivity Assays | Single-endpoint (e.g., IC50) | High-content screening, multi-omics |

| Data Analysis | t-tests, ANOVA | Meta-analysis, machine learning |

| Validation | Spectroscopic ID | In vivo PK/PD, CRISPR validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.